molecular formula C35H70N2O3 B3044049 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea CAS No. 361450-27-3

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea

Cat. No. B3044049
CAS RN: 361450-27-3
M. Wt: 566.9 g/mol
InChI Key: JQSYZQHPVKHGHT-QKSCFGQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea” is a complex organic molecule. It is related to sphingosine, a type of lipid that plays a crucial role in signal transmission and cell recognition .


Molecular Structure Analysis

The molecule has a complex structure with multiple chiral centers, which means it can exist in different stereoisomers . The (E,2S,3R) notation in the name indicates the configuration of the double bond and the chiral centers in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. For example, different stereoisomers of a compound can have different physical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of acetoxy bicyclo[3.1.0]hexenes and 2-cycloalken-1-ones through gold(I) catalyzed isomerization, showcasing its role in creating bicyclic compounds for various applications (Buzas & Gagosz, 2006).

Pharmaceutical Applications

  • The compound has been involved in the asymmetric synthesis and receptor pharmacology of mGlu receptor ligands, demonstrating its significance in receptor pharmacology and potential in therapeutic applications (Woltering et al., 2008).

Biochemical Research

  • It has been a part of studies focusing on the synthesis of derivatives involving enzymatic processes, indicating its importance in biochemical research and enzymatic reaction studies (Walczak & Pedersen, 1991).

Enantioselective Synthesis

  • The chemical is involved in enantioselective total synthesis processes, which are crucial in creating specific chiral compounds that are important in various scientific fields, including drug development (Battistini et al., 2004).

Development of Novel Compounds

  • Research using this compound has led to the discovery of new molecular entities, such as metabotropic glutamate 2/3 receptor antagonists, highlighting its role in the discovery of new pharmacologically active substances (Chappell et al., 2016).

Photochromic Compounds

  • It has been used in the synthesis of photochromic azo dyes, indicating its application in the development of compounds that change color under different light conditions, which can have applications in materials science and nanotechnology (Mahmoodi et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea is the receptor site of ligand-gated ion channels . These channels play a crucial role in the transmission of signals in neurons and other excitable cells.

Mode of Action

This compound interacts with its targets by binding to the receptor site of ligand-gated ion channels . This binding inhibits the activity of these channels, thereby affecting the transmission of signals in the cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ligand-gated ion channels . This inhibition disrupts the normal flow of ions through these channels, which can alter the electrical activity of the cells and affect various cellular processes.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety measures should be taken when handling it. It’s always important to refer to the material safety data sheet (MSDS) for detailed information .

properties

IUPAC Name

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+/t33-,34+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSYZQHPVKHGHT-QKSCFGQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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